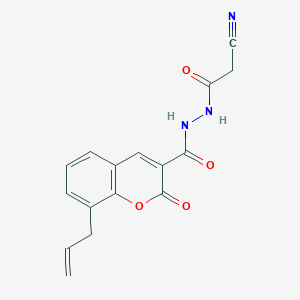
N'-(2-cyanoacetyl)-2-oxo-8-prop-2-enylchromene-3-carbohydrazide
Overview
Description
N’-(2-cyanoacetyl)-2-oxo-8-prop-2-enylchromene-3-carbohydrazide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-cyanoacetyl)-2-oxo-8-prop-2-enylchromene-3-carbohydrazide typically involves the reaction of chromene derivatives with cyanoacetyl and carbohydrazide groups. One common method involves the condensation of 2-oxo-8-prop-2-enylchromene with cyanoacetic acid hydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N’-(2-cyanoacetyl)-2-oxo-8-prop-2-enylchromene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
N’-(2-cyanoacetyl)-2-oxo-8-prop-2-enylchromene-3-carbohydrazide has several applications in scientific research:
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N’-(2-cyanoacetyl)-2-oxo-8-prop-2-enylchromene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The cyano and carbohydrazide groups are known to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways.
Comparison with Similar Compounds
N-(2-cyanoacetyl)carbamate: Another cyanoacetyl derivative with similar reactivity and applications.
2-cyano-N’-(2-cyanoacetyl)acetohydrazide: A related compound used in the synthesis of heterocyclic compounds.
N-(benzothiazol-2-yl)-2-cyanoacetamide: Known for its biological activities and used in medicinal chemistry.
Uniqueness: N’-(2-cyanoacetyl)-2-oxo-8-prop-2-enylchromene-3-carbohydrazide stands out due to its unique chromene core, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N'-(2-cyanoacetyl)-2-oxo-8-prop-2-enylchromene-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-2-4-10-5-3-6-11-9-12(16(22)23-14(10)11)15(21)19-18-13(20)7-8-17/h2-3,5-6,9H,1,4,7H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJBJMKJJCTPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386555 | |
| Record name | N'-(2-cyanoacetyl)-2-oxo-8-prop-2-enylchromene-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803249 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5733-65-3 | |
| Record name | N'-(2-cyanoacetyl)-2-oxo-8-prop-2-enylchromene-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5103038.png)


![METHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(2-CHLOROPHENYL)METHYL]AMINO}ACETATE](/img/structure/B5103056.png)

![2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide](/img/structure/B5103079.png)
![3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5103093.png)
![(5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103104.png)
![2-{[3-cyano-4-(3-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5103119.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5103128.png)
![N-(5-fluoro-2-methylbenzyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5103136.png)
![4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B5103138.png)
![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine](/img/structure/B5103145.png)

